molecular formula C7H11NOS B1622500 2-[(Thiophen-3-ylmethyl)-amino]-ethanol CAS No. 892592-45-9

2-[(Thiophen-3-ylmethyl)-amino]-ethanol

Cat. No.: B1622500
CAS No.: 892592-45-9
M. Wt: 157.24 g/mol
InChI Key: QAXSMAOCBFMSNC-UHFFFAOYSA-N
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Description

2-[(Thiophen-3-ylmethyl)-amino]-ethanol is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry . The presence of the thiophene ring in this compound makes it a compound of interest for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 2-[(Thiophen-3-ylmethyl)-amino]-ethanol, can be achieved through several methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and Lewis acid catalysts, such as ytterbium (III) triflate, has been reported to increase the overall yield and decrease reaction time .

Mechanism of Action

The mechanism of action of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol involves its interaction with various molecular targets and pathways. The thiophene ring can interact with biological macromolecules, such as enzymes and receptors, leading to modulation of their activity. The amino and hydroxyl groups can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-[(Thiophen-3-ylmethyl)-amino]-ethanol include other thiophene derivatives, such as 2-octylthiophene and 2-butylthiophene . These compounds share the thiophene ring structure but differ in the substituents attached to the ring.

Uniqueness: The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for diverse chemical reactivity and potential for hydrogen bonding interactions, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(thiophen-3-ylmethylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c9-3-2-8-5-7-1-4-10-6-7/h1,4,6,8-9H,2-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXSMAOCBFMSNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406036
Record name 2-(thiophen-3-ylmethylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892592-45-9
Record name 2-(thiophen-3-ylmethylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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